

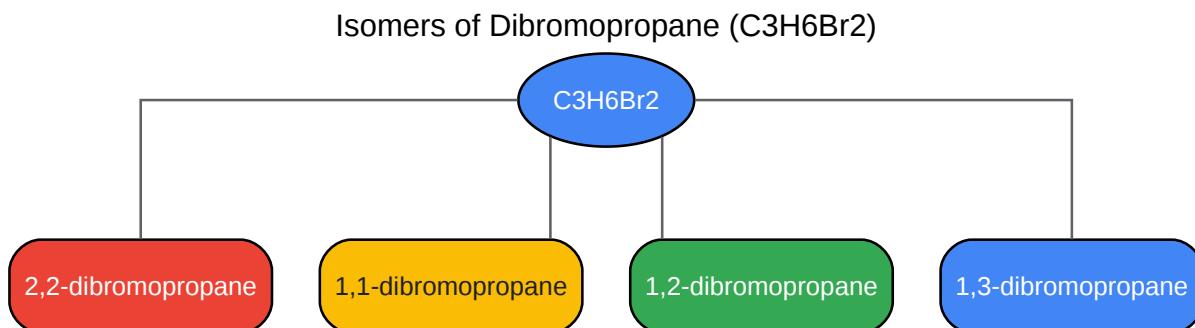
A Spectroscopic Showdown: Unmasking the Isomers of 2,2-Dibromopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-Dibromopropane**

Cat. No.: **B1583031**


[Get Quote](#)

A comprehensive spectroscopic comparison of **2,2-dibromopropane** and its structural isomers—1,1-dibromopropane, 1,2-dibromopropane, and 1,3-dibromopropane—reveals distinct fingerprints for each molecule. This guide provides a detailed analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers in chemical identification and drug development.

The subtle shifts in atomic arrangement between these four $\text{C}_3\text{H}_6\text{Br}_2$ isomers give rise to unique spectral characteristics. Understanding these differences is crucial for accurate identification and characterization in a laboratory setting. This guide presents a side-by-side comparison of their spectroscopic data, supported by experimental protocols and a visualization of their structural relationships.

Isomeric Relationships

The four isomers of dibromopropane share the same molecular formula but differ in the placement of the two bromine atoms on the propane chain. This structural divergence is the foundation of their distinct spectroscopic behaviors.

[Click to download full resolution via product page](#)

A diagram illustrating the isomeric relationship of the four dibromopropane compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra provide a clear distinction between the isomers based on the chemical shifts, splitting patterns, and integration of the proton signals.

Compound	Chemical Shift (δ) ppm	Splitting Pattern	Integration	Assignment
2,2-dibromopropane	2.44	Singlet	6H	2 x CH_3
1,1-dibromopropane	5.89	Triplet	1H	CHBr_2
2.53	Sextet	2H	CH_2	
1.15	Triplet	3H	CH_3	
1,2-dibromopropane	4.25	Sextet	1H	CHBr
3.70	Doublet of doublets	1H	CH_2Br (diastereotopic)	
3.59	Doublet of doublets	1H	CH_2Br (diastereotopic)	
1.83	Doublet	3H	CH_3	
1,3-dibromopropane	3.58	Triplet	4H	2 x CH_2Br
2.37	Quintet	2H	CH_2	

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The number of unique carbon environments, reflected in the number of signals in the ^{13}C NMR spectrum, serves as a primary differentiator for the isomers.

Compound	Chemical Shift (δ) ppm	Assignment
2,2-dibromopropane	51.5	CBr_2
36.3	2 x CH_3	
1,1-dibromopropane	49.3	CHBr_2
36.9	CH_2	
13.9	CH_3	
1,2-dibromopropane	48.9	CHBr
41.5	CH_2Br	
27.2	CH_3	
1,3-dibromopropane	34.7	CH_2
31.4	2 x CH_2Br	

Infrared (IR) Spectroscopy

The IR spectra highlight characteristic vibrations of the C-Br bonds, along with C-H stretching and bending frequencies.

Compound	Major Absorption Bands (cm^{-1})	Assignment
2,2-dibromopropane	2980, 2920, 1450, 1380, 1100, 650	C-H stretch, C-H bend, C-C stretch, C-Br stretch
1,1-dibromopropane	2970, 2930, 1450, 1380, 1250, 680, 590	C-H stretch, C-H bend, C-C stretch, C-Br stretch
1,2-dibromopropane	2970, 2920, 1440, 1250, 660, 560	C-H stretch, C-H bend, C-C stretch, C-Br stretch
1,3-dibromopropane	2960, 1430, 1280, 1220, 640, 550	C-H stretch, C-H bend, C-C stretch, C-Br stretch

Mass Spectrometry (MS)

The mass spectra of the dibromopropane isomers exhibit characteristic fragmentation patterns, although they all share the same molecular ion peaks. The presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance results in a characteristic M, M+2, and M+4 pattern for fragments containing two bromine atoms.

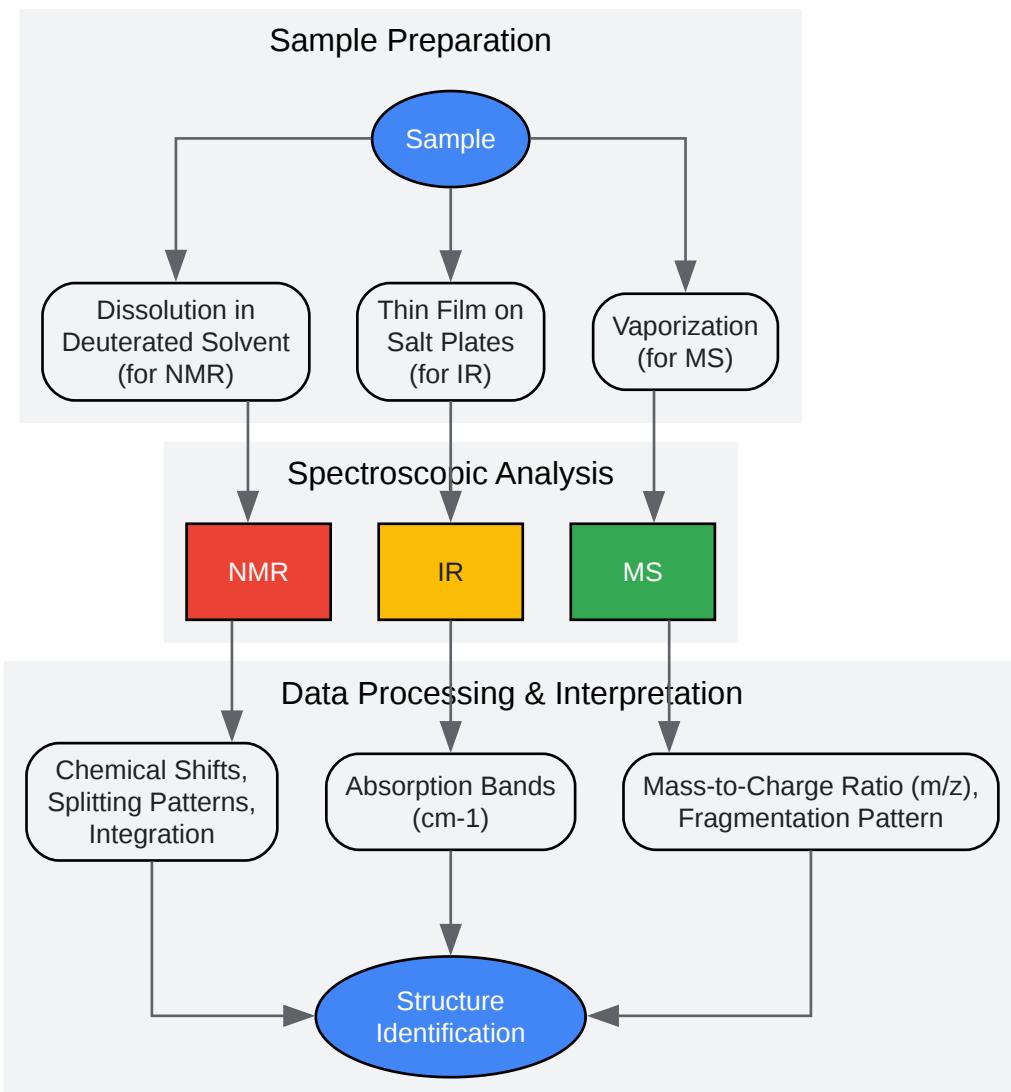
Compound	Molecular Ion (m/z)	Major Fragment Ions (m/z)
2,2-dibromopropane	199, 201, 203	121, 119 (M-Br) ⁺ , 41 (C ₃ H ₅) ⁺
1,1-dibromopropane	199, 201, 203	121, 119 (M-Br) ⁺ , 41 (C ₃ H ₅) ⁺
1,2-dibromopropane	199, 201, 203	121, 119 (M-Br) ⁺ , 41 (C ₃ H ₅) ⁺
1,3-dibromopropane	199, 201, 203	121, 119 (M-Br) ⁺ , 41 (C ₃ H ₅) ⁺

Experimental Protocols

The following provides a general overview of the experimental methodologies used to acquire the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid sample was dissolved in a deuterated solvent (typically CDCl₃) in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a magnetic field strength of at least 300 MHz for protons.
- **Data Acquisition:** Standard pulse sequences were used. For ¹H NMR, the spectral width was set to encompass the expected chemical shift range, and a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling was employed to simplify the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).


Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid sample was placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to acquire the spectra.
- Data Acquisition: The spectra were typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates was acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

- Sample Introduction: The volatile liquid samples were introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct injection.
- Ionization: Electron ionization (EI) was used, with a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

A flowchart of the general experimental workflow for spectroscopic analysis.

- To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of 2,2-Dibromopropane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583031#spectroscopic-comparison-of-2-2-dibromopropane-and-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com